molecular formula C21H31F3N2O2 B1683281 WAY-260022

WAY-260022

Cat. No.: B1683281
M. Wt: 400.5 g/mol
InChI Key: ZNDZJNVJUAKEQC-JTDSTZFVSA-N
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Description

WAY-260022 is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used in scientific research to study the effects of norepinephrine, serotonin, and dopamine transport inhibition.

Preparation Methods

The synthetic route for WAY-260022 involves multiple steps, including the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide to achieve a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques used in pharmaceutical research.

Chemical Reactions Analysis

WAY-260022 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-260022 has several scientific research applications, including:

    Chemistry: It is used to study the inhibition of norepinephrine, serotonin, and dopamine transport proteins.

    Biology: It helps in understanding the role of these transport proteins in various biological processes.

    Medicine: It is used in preclinical studies to explore potential therapeutic effects for conditions related to neurotransmitter imbalances, such as depression and anxiety.

    Industry: It is used in the development of new pharmaceuticals targeting neurotransmitter transport proteins .

Mechanism of Action

WAY-260022 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. It also displays inhibitory effects on serotonin and dopamine transporter proteins, which can influence the levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

WAY-260022 is unique in its selective inhibition of norepinephrine transporter proteins while also affecting serotonin and dopamine transport proteins. Similar compounds include:

These compounds differ in their specific targets and therapeutic applications, highlighting the unique properties of this compound in neurotransmitter transport inhibition.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C21H31F3N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol

InChI

InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1

InChI Key

ZNDZJNVJUAKEQC-JTDSTZFVSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O

SMILES

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O

Canonical SMILES

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WAY-260022;  WAY 260022;  WAY260022;  NRI-022;  NRI 022;  NRI022; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC1CN(C(=O)C(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1
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CC1CN(CC(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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